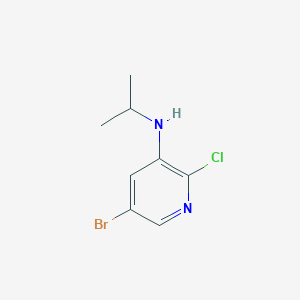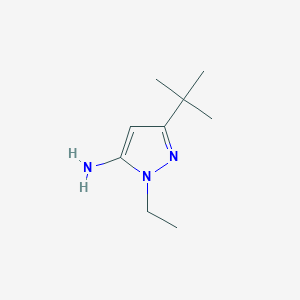
5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine
Übersicht
Beschreibung
5-Bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H10BrClN2 and a molecular weight of 249.54 g/mol. This compound is characterized by the presence of a pyridine ring substituted with bromine, chlorine, and an isopropyl group at the 3-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with bromine and chlorine atoms under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the careful control of reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the halogenated pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the halogen atoms on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Studying the biological activity of pyridine derivatives in various biological systems.
Medicine: Investigating potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chloro-N-(prop-2-en-1-yl)pyrimidin-4-amine
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness: 5-Bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the isopropyl group, makes it a valuable intermediate in organic synthesis.
This compound's versatility and reactivity make it an important tool in various fields of research and industry. Its unique structure and properties allow for a wide range of applications, from the synthesis of complex molecules to potential therapeutic uses.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITXTFUBWUDYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)



![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)





![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)

